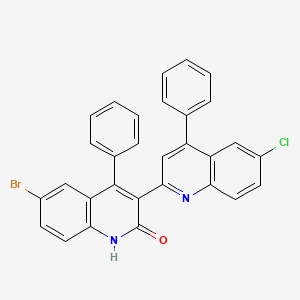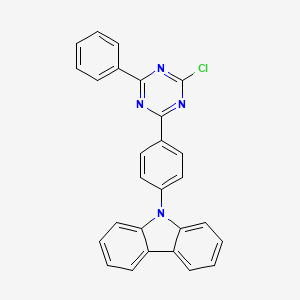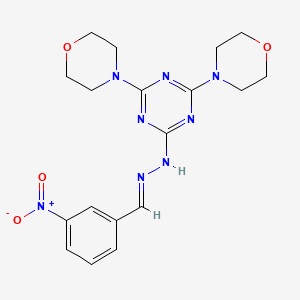
6'-Bromo-6-chloro-4,4'-diphenyl-1'H-(2,3')biquinolinyl-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-6-chloro-4,4’-diphenyl-1’H-(2,3’)biquinolinyl-2’-one typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a diphenyl biquinolinyl precursor. The reaction conditions often require the use of solvents like tetrahydrofuran and catalysts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and consistency. The process might include steps like purification through recrystallization and quality control measures to ensure the compound’s purity and stability .
Chemical Reactions Analysis
Types of Reactions
6’-Bromo-6-chloro-4,4’-diphenyl-1’H-(2,3’)biquinolinyl-2’-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinyl ketones, while reduction could produce quinolinyl alcohols .
Scientific Research Applications
6’-Bromo-6-chloro-4,4’-diphenyl-1’H-(2,3’)biquinolinyl-2’-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6’-Bromo-6-chloro-4,4’-diphenyl-1’H-(2,3’)biquinolinyl-2’-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6,6’-Dibromo-4,4’-diphenyl-1’H-(2,3’)biquinolinyl-2’-one
- 6,6’-Dichloro-4,4’-diphenyl-1’H-(2,3’)biquinolinyl-2’-one
- 6-Bromo-3-(2,4-dinitro-phenyl)-chromen-2-one
- 6-Chloro-3-(2,4-dinitro-phenyl)-chromen-2-one
Uniqueness
What sets 6’-Bromo-6-chloro-4,4’-diphenyl-1’H-(2,3’)biquinolinyl-2’-one apart from similar compounds is its specific halogenation pattern, which can influence its reactivity and interaction with other molecules. This unique structure may result in distinct biological activities and applications .
Properties
Molecular Formula |
C30H18BrClN2O |
|---|---|
Molecular Weight |
537.8 g/mol |
IUPAC Name |
6-bromo-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C30H18BrClN2O/c31-20-11-13-26-24(15-20)28(19-9-5-2-6-10-19)29(30(35)34-26)27-17-22(18-7-3-1-4-8-18)23-16-21(32)12-14-25(23)33-27/h1-17H,(H,34,35) |
InChI Key |
UPWVUUNFERCBKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=C(C5=C(C=CC(=C5)Br)NC4=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~4~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide](/img/structure/B11708818.png)
![N~1~-[(E)-(2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B11708823.png)
![3-hydroxy-N'-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide](/img/structure/B11708831.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B11708837.png)
![N'-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11708851.png)
![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708858.png)
![6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11708864.png)
![4,6-Dichloro-5-[(phenylsulfonyl)oxy]-1,3-benzoxathiol-2-one](/img/structure/B11708872.png)


![2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B11708898.png)
![3-{2-[(E)-(1-ethylquinolin-2(1H)-ylidene)methyl]quinolinium-1-yl}propane-1-sulfonate](/img/structure/B11708904.png)
![N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-4-bromobenzohydrazide](/img/structure/B11708908.png)
![N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11708915.png)
